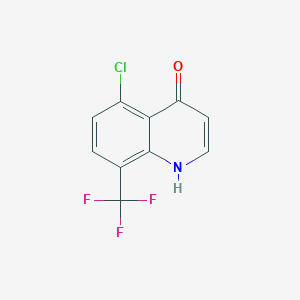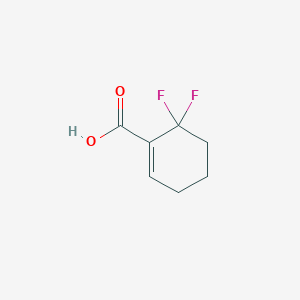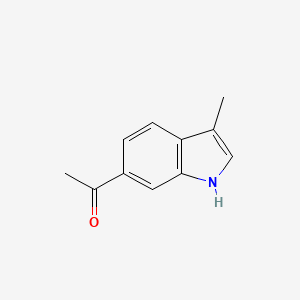
2-Amino-3-chloro-5-iodobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-chloro-5-iodobenzonitrile is an organic compound with the molecular formula C7H4ClIN2. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-5-iodobenzonitrile typically involves the halogenation of a suitable precursor, followed by nitrile formation. One common method includes the iodination of 2-Amino-3-chlorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a moderate level to ensure selective iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 2-Amino-3-chloro-5-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming biaryl and aryl-alkyne derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.
Major Products: The major products formed from these reactions include substituted benzonitriles, nitrobenzonitriles, and various biaryl compounds.
科学的研究の応用
2-Amino-3-chloro-5-iodobenzonitrile finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
作用機序
The mechanism of action of 2-Amino-3-chloro-5-iodobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique substituents allow it to bind selectively to these targets, modulating their activity. For example, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
類似化合物との比較
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-3-iodobenzonitrile
- 2-Amino-4-chloro-5-iodobenzonitrile
Comparison: Compared to its analogs, 2-Amino-3-chloro-5-iodobenzonitrile exhibits unique reactivity due to the combined presence of chloro and iodo substituents. This combination allows for selective functionalization and diverse chemical transformations, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C7H4ClIN2 |
|---|---|
分子量 |
278.48 g/mol |
IUPAC名 |
2-amino-3-chloro-5-iodobenzonitrile |
InChI |
InChI=1S/C7H4ClIN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 |
InChIキー |
GQAYKQRLMXGHPD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C#N)N)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


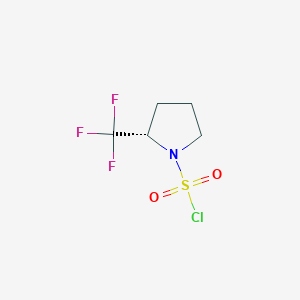
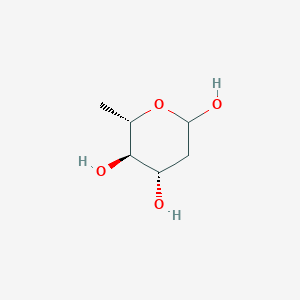


![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)
![hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate](/img/structure/B12844120.png)

